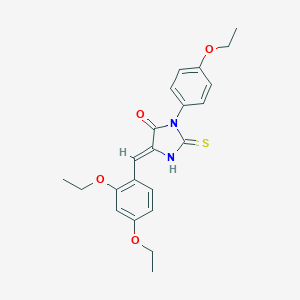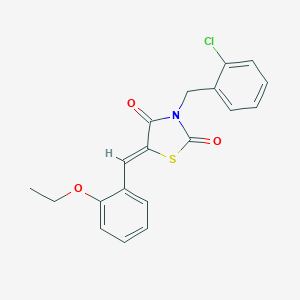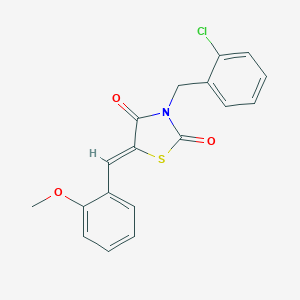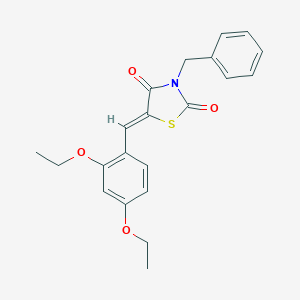![molecular formula C22H21ClN2O5S B300987 Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B300987.png)
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as COTB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to act by inhibiting various cellular processes. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to disrupt bacterial cell membrane integrity, leading to bacterial death. Its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. In addition, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to have low toxicity in normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of using Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of interest is its potential as a therapeutic agent for various types of cancer. Further studies are needed to explore its mechanism of action and efficacy in vivo. Additionally, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may have potential as a new class of antibiotics for the treatment of drug-resistant bacterial infections. Finally, more research is needed to explore the potential side effects and toxicity of Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate in humans.
Synthesemethoden
The synthesis of Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 2-aminothiazoline to form the intermediate compound, which is then reacted with ethyl 4-aminobenzoate to obtain the final product. The synthesis process has been optimized to achieve high yield and purity of Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been investigated for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In a study conducted on breast cancer cells, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate was found to induce cell death and inhibit cell growth. It has also been shown to have antibacterial activity against gram-positive and gram-negative bacteria, including drug-resistant strains. Additionally, Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Eigenschaften
Produktname |
Ethyl 4-{[5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Molekularformel |
C22H21ClN2O5S |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
ethyl 4-[[(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H21ClN2O5S/c1-4-29-17-11-13(10-16(23)19(17)26)12-18-20(27)25(3)22(31-18)24-15-8-6-14(7-9-15)21(28)30-5-2/h6-12,26H,4-5H2,1-3H3/b18-12-,24-22? |
InChI-Schlüssel |
RIRRXDQSRCTWKV-IWNQXXOGSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl)O |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-Chloro-2-hydroxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300907.png)
![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)


![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)





![2-[(3,4-Dimethylphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300925.png)
![5-{3-Methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B300926.png)
